molecular formula C9H20N2O B1491116 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol CAS No. 2090913-73-6

1-(2-Aminoethyl)-3-ethylpiperidin-4-ol

Cat. No. B1491116
CAS RN: 2090913-73-6
M. Wt: 172.27 g/mol
InChI Key: BCAMHYQTPCECKV-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)-3-ethylpiperidin-4-ol” is a piperidine derivative. Piperidines are a class of organic compounds containing a six-membered ring with one nitrogen atom . The “2-Aminoethyl” and “3-ethyl” parts suggest that there are ethyl groups attached to the second and third carbon atoms of the piperidine ring, respectively. The “4-ol” indicates the presence of a hydroxyl group on the fourth carbon of the ring .


Molecular Structure Analysis

The molecule is likely to have a three-dimensional structure due to the presence of the piperidine ring. The amino and hydroxyl groups can participate in hydrogen bonding, influencing the compound’s physical properties and reactivity .


Chemical Reactions Analysis

Amines, like the “2-Aminoethyl” group in this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The hydroxyl group can also participate in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of polar groups like the amino and hydroxyl groups could increase its solubility in polar solvents. The piperidine ring could contribute to its stability and possibly make it a base .

Scientific Research Applications

Corrosion Inhibition

“1-(2-Aminoethyl)piperazine” is known for its application in corrosion inhibition . It is used in the study of protective coatings and inhibitors that prevent metal corrosion, which is crucial in extending the lifespan of metal structures and components in industrial settings .

Biological Activity

This compound plays a role in the study of biological activity . Researchers utilize it to explore its effects on biological systems, which can lead to the development of new pharmaceuticals and therapeutic agents .

Catalysis

In the field of catalysis , “1-(2-Aminoethyl)piperazine” is used to study metal ligand effects. Understanding these effects can enhance the efficiency of catalytic reactions, which are fundamental in chemical manufacturing processes .

Epoxy Curing

The compound is also applied in epoxy curing . It acts as a hardening agent for epoxy resins, which are used in a wide range of products from coatings to electronics due to their strong adhesive properties and chemical resistance .

Surface Activation

For surface activation , “1-(2-Aminoethyl)piperazine” is used to modify surface properties to improve adhesion or to prepare surfaces for subsequent chemical reactions, which is essential in material science and engineering .

Asphalt Additive

As an asphalt additive , the compound contributes to the improvement of asphalt quality. It enhances the durability and performance of asphalt, making it more resistant to weathering and wear .

Lube Oil and Fuel Additives

In the production of lube oil and fuel additives , “1-(2-Aminoethyl)piperazine” is used to improve the performance and efficiency of lubricants and fuels. This leads to better engine performance and longevity .

Polyamide Resins

Lastly, it is involved in the synthesis of polyamide resins . These resins have applications in a variety of industries, including textiles, plastics, and coatings, due to their thermal stability and mechanical strength .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. For example, some piperidine derivatives are known to act on the central nervous system .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, amines can be irritants and may be harmful if ingested or inhaled . The hydroxyl group could potentially make the compound corrosive .

Future Directions

The potential applications of this compound would depend on its specific properties and activity. Piperidine derivatives have been studied for various uses, including as potential treatments for psychotic disorders .

properties

IUPAC Name

1-(2-aminoethyl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-8-7-11(6-4-10)5-3-9(8)12/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAMHYQTPCECKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-ethylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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